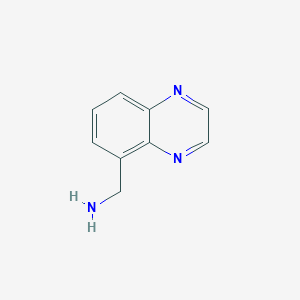
Quinoxalin-5-ylmethanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoxaline derivatives, including Quinoxalin-5-ylmethanamine, has been a subject of extensive research due to their importance in various fields . The synthesis involves transition-metal-free catalysis, which is considered more efficient and environmentally friendly . The process involves the reaction of quinoxaline with other compounds to form derivatives .Molecular Structure Analysis
This compound has a molecular weight of 159.19 . Its linear formula is C9H9N3 . The InChI code for this compound is 1S/C9H9N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2 .Chemical Reactions Analysis
Quinoxaline derivatives have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . The reactivity of quinoxaline is influenced by its chemical structure and the presence of functional groups .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Neurological and Psychiatric Research
Quinoxalin-5-ylmethanamine derivatives, like L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), have been explored in the treatment of schizophrenia and cognitive improvement. For instance, CX516, an AMPA receptor modulator, was evaluated in a double-blind placebo-controlled design for patients with schizophrenia. However, this study found no significant improvement in psychosis or cognition (Marenco et al., 2002). In another study, elderly subjects showed significant improvement in delayed recall after the administration of CX516, indicating its potential in enhancing memory function (Lynch et al., 1997).
Neuroprotection
Quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been studied for their neuroprotective properties. NBQX is known for being a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered two hours after an ischemic challenge (Sheardown et al., 1990).
Cancer Research
Quinoxaline derivatives have been identified as potential agents in cancer treatment. They have shown significant antitumor activities and have been incorporated in drugs for treating cancerous cells. For example, a study on quinoxaline-carbohydrate hybrids as novel photo-induced DNA cleaving agents highlights their potential in anticancer activities (Toshima et al., 2002). Additionally, quinoxaline derivatives like PJOV56 have demonstrated cytotoxic effects against colorectal cancer cells, inducing autophagy and apoptosis (Maranhão et al., 2019).
Antimicrobial Research
Quinoxalines also play a significant role in antimicrobial research. They have been recognized for their effectiveness against a range of microbial infections. A review on quinoxalines emphasized their importance in designing new antibacterial, antifungal, and antiprotozoal agents (Jampílek, 2014).
Chemical Synthesis and Applications
In chemistry, quinoxalines have been involved in novel synthetic routes, particularly with a focus on green chemistry and cost-effectiveness. Their diverse therapeutic uses make them crucial components in the synthesis of new drugs for various diseases, including infectious diseases (Khatoon & Abdulmalek, 2021).
Corrosion Inhibition
Quinoxalin derivatives are explored in the field of corrosion science as well. They have been tested as corrosion inhibitors, for instance, Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide was found to be an effective inhibitor for mild steel in HCl solution (Saliyan & Adhikari, 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
Quinoxalin-5-ylmethanamine is a nitrogen-containing heterocyclic compound Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms .
Mode of Action
It’s known that quinoxaline derivatives can undergo acid-catalyzed rearrangements, leading to biheterocyclic systems . This suggests that this compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoxaline derivatives are known to be involved in various biochemical processes
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, including antimicrobial, anticonvulsant, and antiproliferative effects
Eigenschaften
IUPAC Name |
quinoxalin-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQDMSPYHFEESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669240 | |
| Record name | 1-(Quinoxalin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933694-47-4 | |
| Record name | 1-(Quinoxalin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




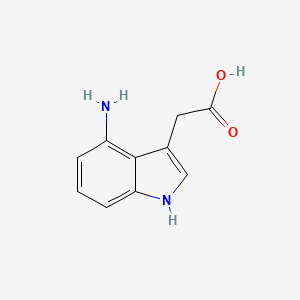
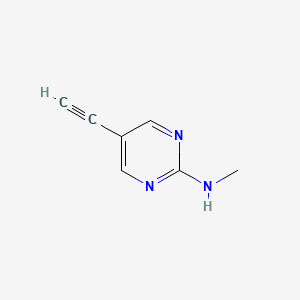
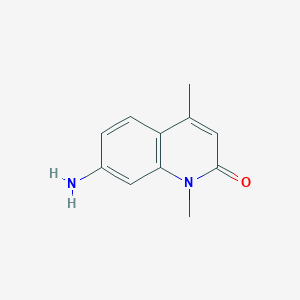





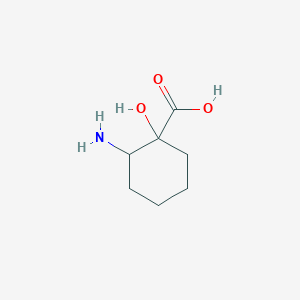
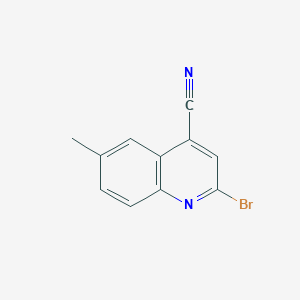

![1-acetyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1499613.png)
